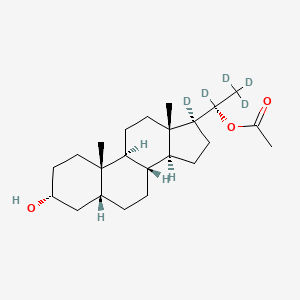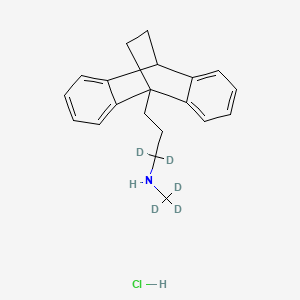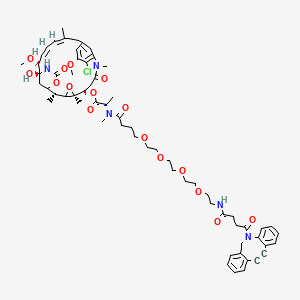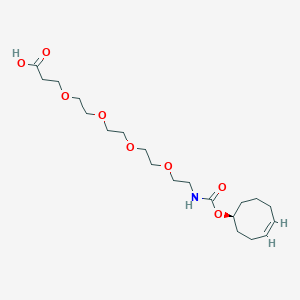
(S)-TCO-PEG4-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-TCO-PEG4-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives. It is characterized by the presence of a polyethylene glycol (PEG) linker with four ethylene glycol units and a carboxylic acid functional group. This compound is widely used in various scientific research applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCO-PEG4-acid typically involves the following steps:
Preparation of Trans-Cyclooctene (TCO): The synthesis begins with the preparation of trans-cyclooctene through a series of chemical reactions, including cyclization and isomerization.
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety using appropriate coupling reagents and reaction conditions. This step often involves the use of protecting groups to ensure selective reactions.
Introduction of Carboxylic Acid Functional Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-TCO-PEG4-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are used for substitution reactions.
Major Products
The major products formed from these reactions include various esters, amides, and oxidized derivatives of this compound.
科学研究应用
(S)-TCO-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in click chemistry reactions.
Biology: The compound is used in bioconjugation techniques to label biomolecules and study biological processes.
Medicine: It is employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
作用机制
The mechanism of action of (S)-TCO-PEG4-acid involves its reactivity with various molecular targets and pathways. The compound can undergo click chemistry reactions with azides to form stable triazole linkages. This reactivity is utilized in bioconjugation and labeling techniques to study molecular interactions and biological processes.
相似化合物的比较
Similar Compounds
®-TCO-PEG4-acid: The enantiomer of (S)-TCO-PEG4-acid with similar chemical properties but different stereochemistry.
TCO-PEG4-amine: A compound with an amine functional group instead of a carboxylic acid group.
TCO-PEG4-alcohol: A compound with an alcohol functional group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group, which imparts distinct reactivity and applications in various fields of research.
属性
分子式 |
C20H35NO8 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+/t18-/m1/s1 |
InChI 键 |
PSNKSDUNMXNXDE-ZMXQLYDGSA-N |
手性 SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



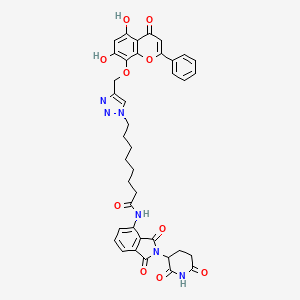
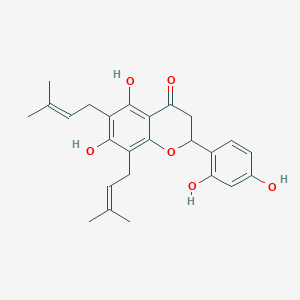

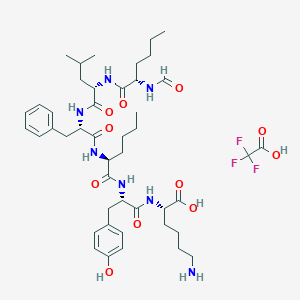
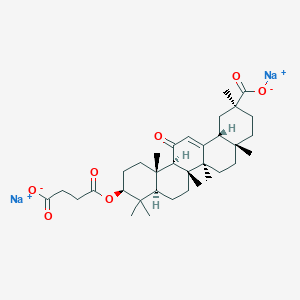
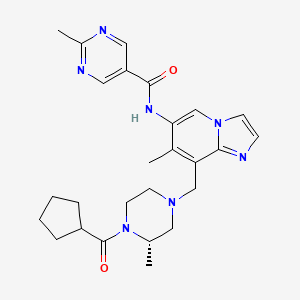
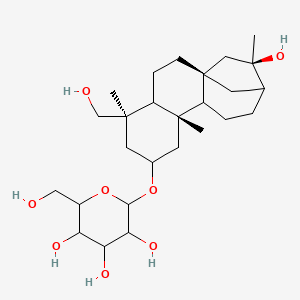
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
